molecular formula C18H21NO3 B1659747 N,N-bis(2-phenoxyethyl)acetamide CAS No. 67710-16-1

N,N-bis(2-phenoxyethyl)acetamide

Cat. No.: B1659747
CAS No.: 67710-16-1
M. Wt: 299.4 g/mol
InChI Key: IXJFASPFZCTYPU-UHFFFAOYSA-N
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Description

N,N-Bis(2-phenoxyethyl)acetamide (CAS: Not explicitly provided in evidence) is a tertiary acetamide derivative featuring two phenoxyethyl groups attached to the nitrogen atom. The compound’s core structure—a central acetamide group flanked by phenoxyethyl moieties—suggests applications in polymer chemistry, pharmaceuticals, or as a solvent additive, though specific uses require further validation.

Properties

CAS No.

67710-16-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-bis(2-phenoxyethyl)acetamide

InChI

InChI=1S/C18H21NO3/c1-16(20)19(12-14-21-17-8-4-2-5-9-17)13-15-22-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3

InChI Key

IXJFASPFZCTYPU-UHFFFAOYSA-N

SMILES

CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2

Canonical SMILES

CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2

solubility

44.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

N,N-Bis[2-(acetyloxy)ethyl]acetamide (CAS: 5338-18-1)

  • Structure: Substitutes phenoxyethyl groups with acetyloxyethyl chains (SMILES: N(CCOC(C)=O)(CCOC(C)=O)C(C)=O) .
  • Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.28 g/mol) .
  • Toxicity : Parenteral LDLo in mice is 4 g/kg, indicating moderate toxicity .
  • Applications : Likely used as a plasticizer or intermediate due to ester functionalities.

N,N-Bis(2-hydroxyethyl)acetamide Derivatives

  • Example: N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: 325476-29-7). Molecular Formula: C₁₆H₂₁N₃O₄S₂ (MW: 383.49 g/mol). Applications: Likely explored as a heterocyclic drug precursor.

N,N-Bis(phenacyl)aniline

  • Synthesis : Produced via ultrasound-mediated, solvent-free methods, yielding heterocyclic precursors (e.g., indoles, triazepines) .
  • Advantages: Higher efficiency compared to traditional alkylation methods requiring α-bromoacetophenone .

2-(Benzoyloxy)-N,N-bis(2-methoxyethyl)acetamide (CAS: 115178-64-8)

  • Physicochemical Properties :
    • Solubility: 7.89 g/L at 22°C .
    • Melting Point: 57.5°C .
  • Applications: Potential use in coatings or adhesives due to methoxyethyl and benzoyloxy groups.

Chloroethyl and Trichloroacetamide Derivatives

  • Example: N,N-bis(2-chloroethyl)methylamine. Toxicity: Classified as a chemical warfare precursor with high acute toxicity (e.g., intravenous LD₅₀: 320 mg/kg in mice) .
  • Example : 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide.
    • Synthesis : Multi-step route involving trichloroacetylation; characterized by FT-IR and NMR .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity (LDLo/LD₅₀)
N,N-Bis(2-phenoxyethyl)acetamide Not provided Estimated ~343 Phenoxyethyl, acetamide Not available
N,N-Bis[2-(acetyloxy)ethyl]acetamide C₁₀H₁₇NO₅ 231.28 Acetyloxyethyl, acetamide 4 g/kg (par-mus)
N,N-Bis(phenacyl)aniline C₂₂H₁₉NO₂ 329.40 Phenacyl, aniline Not reported
2-(Benzoyloxy)-N,N-bis(2-methoxyethyl)acetamide C₁₅H₂₁NO₅ 295.34 Benzoyloxy, methoxyethyl Not reported

Key Findings and Insights

  • Toxicity Trends : Chloroethyl derivatives (e.g., warfare agents) exhibit higher toxicity than acetamide esters (e.g., acetyloxyethyl analogs) .
  • Solubility: Methoxyethyl and benzoyloxy groups enhance solubility in polar solvents compared to phenoxyethyl chains .
  • Synthetic Efficiency : Ultrasound and solvent-free methods improve yields and reduce reaction times for bis-amide derivatives .

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